molecular formula C13H15NO5 B510100 5-[(1,3-Benzodioxol-5-ylmethyl)amino]-5-oxopentanoic acid CAS No. 438530-15-5

5-[(1,3-Benzodioxol-5-ylmethyl)amino]-5-oxopentanoic acid

Cat. No.: B510100
CAS No.: 438530-15-5
M. Wt: 265.26g/mol
InChI Key: PBNAFLQRRUQBMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1,3-Benzodioxol-5-ylmethyl)amino]-5-oxopentanoic acid typically involves the reaction of 1,3-benzodioxole-5-ylmethylamine with a suitable carboxylic acid derivative. One common method is the amidation reaction, where the amine reacts with a carboxylic acid or its activated derivative (such as an acid chloride or anhydride) under appropriate conditions . The reaction is often carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[(1,3-Benzodioxol-5-ylmethyl)amino]-5-oxopentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(1,3-Benzodioxol-5-ylmethyl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways, leading to changes in cellular functions . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(1,3-Benzodioxol-5-ylmethyl)amino]-5-oxopentanoic acid stands out due to its specific combination of the benzodioxole moiety and the oxopentanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-12(2-1-3-13(16)17)14-7-9-4-5-10-11(6-9)19-8-18-10/h4-6H,1-3,7-8H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNAFLQRRUQBMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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